5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one
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Overview
Description
Thiazolo[5,4-d]thiazoles are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They are promising building blocks in the synthesis of semiconductors for plastic electronics .
Synthesis Analysis
A series of thiazolo[5,4-d]thiazoles with bipolar character has been designed and synthesized . Compounds consist of a central thiazolo[5,4-d]thiazole as the electron acceptor (A) and a terminal fragment as the electron-donor (D). Both key structural features are connected through a linker .Molecular Structure Analysis
The structure of all the compounds is fully π-conjugated providing proximity of the frontier molecular orbitals (FMO) . Thiazolo[5,4-d]thiazole-based compounds exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV .Chemical Reactions Analysis
The synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope .Physical and Chemical Properties Analysis
Appropriate thermal stability and valuable photophysical properties make these molecules valuable for applications in optoelectronic materials .Scientific Research Applications
Synthesis and Derivative Formation
- A study by Gagnier et al. (1984) discusses the synthesis of imidazo[4,5-d]pyridazine nucleosides, where the structure of 5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one could be used as a precursor for ribosylation, leading to the creation of nucleosides (Gagnier, Halat, & Otter, 1984).
Antimicrobial and Antifungal Activity
- Research by Maddila et al. (2016) on benzothiazole pyrimidine derivatives, which are structurally related to this compound, showed significant in vitro antibacterial and antifungal activities (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).
Anti-inflammatory and Antinociceptive Potential
- Alam et al. (2010) explored thiazolo[3,2-a]pyrimidine derivatives for their anti-inflammatory and antinociceptive activities. Compounds structurally similar to this compound demonstrated significant activities in these areas (Alam, Khan, Siddiqui, & Ahsan, 2010).
Antitumor Properties
- Hutchinson et al. (2001) described the synthesis of fluorinated benzothiazoles with potent cytotoxic properties in vitro, suggesting potential antitumor applications for compounds related to this compound (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
Antimicrobial, Antioxidant, and α-Glucosidase Inhibitory Activities
- Menteşe et al. (2015) synthesized benzimidazole derivatives containing 1,2,4-triazole, thiadiazole, oxadiazole, and morpholine rings with significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These findings could imply similar potentials for this compound (Menteşe, Ülker, & Kahveci, 2015).
Electrochemical Properties
- The electrochemical properties of fluorinated substrates were investigated by Costea et al. (2014), revealing insights into the electrochemical behavior of compounds like this compound in ionic liquids, which could be significant for developing new synthetic methods (Costea, Fafilek, & Kronberger, 2014).
Fluorescence and Electrochromism
- Woodward et al. (2017) synthesized thiazolothiazole fluorophores with strong fluorescence and reversible electrochromism, indicating that similar fluorophores could be derived from this compound, useful in optoelectronic and photochemical applications (Woodward, Kolesar, Hall, Saleh, Jones, & Walter, 2017).
Mechanism of Action
Future Directions
Despite the almost exponential growth of activity, the synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope . Their potential in the development of novel, low-weight, and fully organic dopants for electroluminescent (EL) devices has been demonstrated .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-2-methyl-7-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-12-3-7-15(8-4-12)17-19-18(22-13(2)26-19)20(25)24(23-17)11-14-5-9-16(21)10-6-14/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZRLDBWGWXIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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